4-(2-Oxopropoxy)benzofuran-6-carboxylicacid
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Overview
Description
4-(2-Oxopropoxy)benzofuran-6-carboxylic acid is a heterocyclic compound that belongs to the benzofuran familyThis particular compound features a benzofuran ring substituted with a 2-oxopropoxy group and a carboxylic acid group, making it a versatile building block for further chemical modifications and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopropoxy)benzofuran-6-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization of o-hydroxyaryl ketones or via palladium-catalyzed coupling reactions.
Introduction of the 2-Oxopropoxy Group: The 2-oxopropoxy group can be introduced through an esterification reaction using 2-oxopropyl bromide and a suitable base.
Industrial Production Methods
Industrial production of 4-(2-Oxopropoxy)benzofuran-6-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxopropoxy)benzofuran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
4-(2-Oxopropoxy)benzofuran-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with anti-tumor, antibacterial, and antiviral activities.
Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(2-Oxopropoxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: A simpler benzofuran derivative with a carboxylic acid group at the 2-position.
4-Hydroxybenzofuran-6-carboxylic acid: A benzofuran derivative with a hydroxyl group at the 4-position and a carboxylic acid group at the 6-position.
2-(2-Oxopropoxy)benzofuran-6-carboxylic acid: A structural isomer with the 2-oxopropoxy group at the 2-position instead of the 4-position.
Uniqueness
4-(2-Oxopropoxy)benzofuran-6-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both the 2-oxopropoxy group and the carboxylic acid group on the benzofuran ring provides opportunities for diverse chemical modifications and applications .
Properties
Molecular Formula |
C12H10O5 |
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Molecular Weight |
234.20 g/mol |
IUPAC Name |
4-(2-oxopropoxy)-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C12H10O5/c1-7(13)6-17-11-5-8(12(14)15)4-10-9(11)2-3-16-10/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
XNGBLBUQOBFDPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC(=CC2=C1C=CO2)C(=O)O |
Origin of Product |
United States |
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